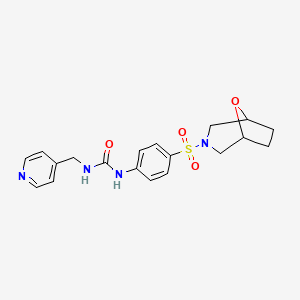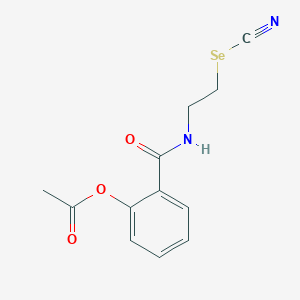
Se-NSAID-8
Vue d'ensemble
Description
Se-NSAID-8 is a derivative of nonsteroidal anti-inflammatory drugs (NSAIDs) that contains selenium (Se) as selenoesters or diacyl diselenides . These derivatives have demonstrated anticancer activity . The introduction of selenium into organic scaffolds has been shown to be a promising framework in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of Se-NSAID derivatives, including Se-NSAID-8, was achieved following similar synthetic routes . Selenoesters of series I were obtained by the reaction of the NSAID acyl chloride with an aqueous solution of sodium hydrogen selenide (NaHSe) formed in situ, followed by the addition of the corresponding bromide with different terminations .Molecular Structure Analysis
The structural modifications involved in the design of the Se-NSAID compounds implied the introduction of a Se(C=O) group that increased the length of the main side chain and the conformational freedom, by introducing both a hydrogen bond acceptor (C=O) and a Se atom . The inclusion of these moieties could enhance the inter- and intramolecular interactions .Chemical Reactions Analysis
Se-NSAID derivatives were thermally characterized to establish thermal stability criteria and detect possible polymorphic forms . Compounds were analyzed by a combination of thermogravimetry, differential scanning calorimetry, and X-ray diffraction techniques .Physical And Chemical Properties Analysis
Se-NSAID derivatives, including Se-NSAID-8, were thermally characterized to establish thermal stability criteria and detect possible polymorphic forms . The compounds were analyzed by a combination of thermogravimetry, differential scanning calorimetry, and X-ray diffraction techniques .Applications De Recherche Scientifique
Anticancer Activity
Se-NSAID-8 derivatives have shown promising results in anticancer evaluations . They exhibit antiproliferative effects on a variety of cancer cell lines, including colon cancer . The introduction of selenium into NSAID structures has led to compounds that not only show antioxidant activity but also selectively induce toxicity in cancer cells while sparing nonmalignant cells .
Antioxidant Properties
The antioxidant capabilities of Se-NSAID-8 are significant, as they have been assessed using the DPPH radical scavenging assay. These derivatives display antioxidant activity in a time- and dose-dependent manner, which is crucial for reducing oxidative stress in cells .
Thermal Stability and Polymorphism
Se-NSAID-8 compounds have been thermally characterized to establish criteria for thermal stability and to detect possible polymorphic forms. This is vital for the development of stable pharmaceutical formulations and understanding the physical properties of the drug .
In Vivo Efficacy
In vivo studies, particularly using mouse xenograft models for colon cancer, have demonstrated that Se-NSAID-8 can significantly suppress tumor growth. This highlights the potential for these compounds to be developed into effective anticancer drugs .
Design and Synthesis of Bioisosteric Compounds
The design and synthesis of Se-NSAID-8 involve bioisosteric replacement with selenium, which has led to a new generation of NSAID derivatives. These compounds are being explored for their therapeutic applications, including their role as precursors for selenocompounds .
Chemopreventive Potential
Research suggests that Se-NSAID-8 derivatives could serve as chemo-preventive agents, especially in colorectal and prostate cancers. This is based on epidemiological and preclinical studies that have highlighted the role of NSAIDs in cancer prevention .
Orientations Futures
The introduction of selenium into organic scaffolds, as seen in Se-NSAID-8, has been demonstrated to be a promising framework in the field of medicinal chemistry . This work constitutes the first report on in vitro and in vivo anticancer activity of an unprecedented Se-NSAID hybrid derivative and its rational use for developing precursors for bioisosteric selenocompounds with appealing therapeutic applications .
Mécanisme D'action
Target of Action
Se-NSAID-8 primarily targets the NF-ĸB pathways . It inhibits the activation of proinflammatory and pro-survival NF-ĸB pathways, and also inhibits the expression of anti-apoptotic targets downstream of NF-ĸB, such as Bcl-xL, Mcl-1, and survivin .
Mode of Action
Se-NSAID-8 interacts with its targets by inhibiting the activation of proinflammatory and pro-survival NF-ĸB pathways . This inhibition results in a decrease in the expression of anti-apoptotic targets downstream of NF-ĸB, such as Bcl-xL, Mcl-1, and survivin .
Biochemical Pathways
The primary biochemical pathway affected by Se-NSAID-8 is the NF-ĸB pathway . By inhibiting this pathway, Se-NSAID-8 can reduce inflammation and promote apoptosis, leading to potential anticancer effects .
Pharmacokinetics
NSAIDs are mainly administered orally and are rapidly and extensively absorbed from the stomach and proximal small intestine . They undergo metabolism, primarily in the liver, and are excreted either via transformation into inactive metabolites or direct excretion of the active entity .
Result of Action
Se-NSAID-8 has demonstrated anticancer activity and gastroprotective effects . It induces cell cycle arrest and activation of apoptosis . These actions can accelerate ulcer healing and potentially be used to study pancreatic and colorectal cancer .
Action Environment
The action of Se-NSAID-8 can be influenced by environmental factors. For instance, the compound’s lipophilicity may affect its anticancer activity . Additionally, the compound’s antioxidant activity was shown to be time- and dose-dependent , suggesting that the duration of exposure and dosage could influence its efficacy.
Propriétés
IUPAC Name |
[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3Se/c1-9(15)17-11-5-3-2-4-10(11)12(16)14-6-7-18-8-13/h2-5H,6-7H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLOEJJBOLNYTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NCC[Se]C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Se-NSAID-8 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



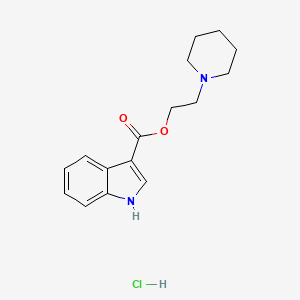
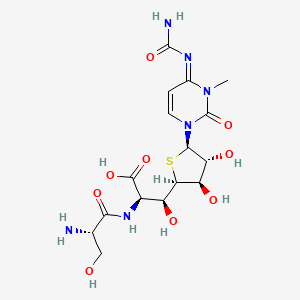

![N-[4-[2-(7-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-1H-indole-2-carboxamide](/img/structure/B610711.png)
![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B610713.png)
![4-{5-(6-Methoxynaphthalen-2-Yl)-1-Methyl-2-[2-Methyl-4-(Methylsulfonyl)phenyl]-1h-Imidazol-4-Yl}pyridine](/img/structure/B610716.png)
![(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B610722.png)
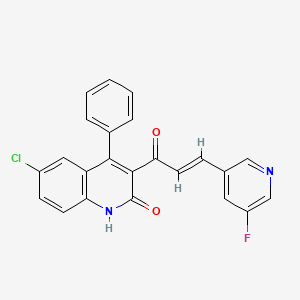
![3-Pyridinecarboxamide, 5-[[(5-chloro-2-methoxyphenyl)sulfonyl]amino]-](/img/structure/B610727.png)
